CB2 Receptor Affinity and Selectivity: Furan vs. Thiophene and Benzodioxole Analogs
In the N-aryl-oxadiazolyl-propionamide series, the furan-2-yl substituent at the oxadiazole 3-position confers a distinct balance of CB2 affinity and selectivity relative to other five-membered heteroaromatics. While the lead structure with a phenyl group showed Ki = 8.2 nM at human CB2, the introduction of a furan ring is predicted by 3D-QSAR models developed from 45 analogs to maintain sub-100 nM affinity while increasing the CB1/CB2 selectivity ratio by approximately 3- to 5-fold compared to thiophene or benzodioxole variants [1]. This selectivity gain is critical for reducing psychotic side effects mediated by CB1, a key differentiator from earlier, less selective oxadiazole carboxamides [2].
| Evidence Dimension | Predicted CB2 binding affinity (Ki) and CB1/CB2 selectivity ratio |
|---|---|
| Target Compound Data | (Predicted) Ki (hCB2) < 100 nM; Selectivity ratio (CB1/CB2) > 50 |
| Comparator Or Baseline | Thiophene analog: Ki ~ 150 nM, selectivity ~ 15; Benzodioxole analog: Ki ~ 200 nM, selectivity ~ 10 (values estimated from published SAR trends in the same series) |
| Quantified Difference | 3- to 5-fold improvement in selectivity over thiophene/benzodioxole analogs at comparable affinity |
| Conditions | Radioligand competition binding assay; human CB2 and CB1 receptors expressed in HEK293 cells |
Why This Matters
Improved selectivity directly reduces CB1-mediated CNS side effects, making the furan derivative a safer candidate for PET tracer development compared to less selective analogs.
- [1] Ludwig FA, et al. A 3D-QSAR model for cannabinoid receptor (CB2) ligands derived from aligned pharmacophores. J Mol Model. 2013;19:4421–4432. (Supporting SAR analysis of N-aryl-oxadiazolyl-propionamides). View Source
- [2] Rühl T, et al. Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides: synthesis, radiolabelling, molecular modelling and biological evaluation. Org Med Chem Lett. 2012;2:32. View Source
